N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide
Description
Molecular Architecture and IUPAC Nomenclature
The compound this compound features a benzamide backbone substituted at the para position with a tetrazole ring and at the amide nitrogen with a benzodioxole-methyl group. Its IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-4-(2H-tetrazol-5-yl)benzamide, systematically describes this arrangement. The molecular formula C₁₆H₁₃N₅O₃ reflects a molar mass of 323.31 g/mol, with the SMILES string C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)C4=NNN=N4 providing a linear notation of its connectivity.
Key structural elements include:
- A benzodioxole group (1,3-benzodioxol-5-yl) fused to a methylene bridge.
- A tetrazole ring (2H-tetrazol-5-yl) attached to the benzamide’s phenyl group.
- An amide linkage (-NC(=O)-) connecting the benzodioxole-methyl and tetrazole-phenyl units.
The InChIKey OPROUEMAOPIWMH-UHFFFAOYSA-N uniquely encodes its stereochemical and constitutional details, facilitating database searches and computational modeling.
Crystallographic Analysis and Conformational Studies
While experimental crystallographic data for this compound remains unavailable, insights into its conformational preferences can be inferred from related structures. For instance, tetrazole-containing metal-organic frameworks (MOFs) often exhibit planar geometries due to the sp² hybridization of tetrazole nitrogen atoms. The benzodioxole group’s fused oxygen atoms likely impose torsional constraints on the methylene bridge, favoring a staggered conformation to minimize steric strain.
A 3D conformer model (PubChem CID 23541040) suggests that the tetrazole and benzodioxole rings adopt nearly orthogonal orientations relative to the benzamide plane, with dihedral angles of ~85° between the tetrazole-phenyl and benzodioxole systems. This arrangement minimizes π-π stacking interactions and optimizes hydrogen-bonding potential via the tetrazole’s NH group and the amide carbonyl.
| Structural Feature | Predicted Geometry |
|---|---|
| Tetrazole-phenyl linkage | Coplanar (±10°) |
| Benzodioxole-methyl orientation | Staggered relative to amide |
| Amide bond rotation | Restricted due to resonance |
Further computational studies using density functional theory (DFT) could quantify rotational barriers and stabilization energies for key conformers.
Comparative Analysis of Tautomeric Forms in Tetrazole-Benzoheterocycle Systems
Tetrazole rings exhibit prototropic tautomerism, oscillating between 1H- and 2H-forms depending on substituents and environment. In this compound, the 2H-tautomer is favored due to:
- Electronic effects : The electron-withdrawing benzamide group at the tetrazole’s 5-position stabilizes the 2H-form by delocalizing negative charge into the phenyl ring.
- Steric factors : The adjacent benzodioxole-methyl substituent disfavors the 1H-tautomer, which would position a hydrogen atom near the methyl group.
Comparisons with analogous systems highlight trends:
- 4-[4-(1H-Tetrazol-5-yl)benzoylamino]benzamide (J509.493C) adopts the 1H-tautomer in solid-state due to intermolecular hydrogen bonding.
- Naphthalene-tetrazole MOFs stabilize the 2H-tautomer through coordination to metal centers.
The benzodioxole group’s electron-donating methoxy-like oxygen atoms further polarize the tetrazole ring, enhancing its acidity (predicted pKa ~4–5) and tautomeric flexibility compared to non-heterocyclic analogs.
Properties
CAS No. |
651769-38-9 |
|---|---|
Molecular Formula |
C16H13N5O3 |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C16H13N5O3/c22-16(12-4-2-11(3-5-12)15-18-20-21-19-15)17-8-10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,17,22)(H,18,19,20,21) |
InChI Key |
OPROUEMAOPIWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)C4=NNN=N4 |
Origin of Product |
United States |
Preparation Methods
Key Structural Components
The compound comprises three critical elements:
- 1,3-Benzodioxole core : Derived from catechol derivatives via methylenation.
- Benzamide backbone : Formed through amide bond formation between a carboxylic acid and an amine.
- 2H-Tetrazol-5-yl substituent : Introduced via cyclization reactions involving nitriles or amines with sodium azide.
Proposed Synthesis Pathway
Route 1: Stepwise Construction
Step 1: Synthesis of 4-(2H-Tetrazol-5-yl)benzoic Acid
- Method : Reaction of 4-cyanobenzoic acid with sodium azide (NaN₃) in the presence of a catalyst (e.g., triphenylphosphine, PPh₃) under acidic conditions.
- Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: 0–25°C.
- Time: 12–24 hours.
- Yield : Typically 60–80% for analogous tetrazole-forming reactions.
Step 2: Conversion to Acid Chloride
- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
- Conditions :
- Solvent: Anhydrous DCM or toluene.
- Catalyst: Dimethylformamide (DMF) (optional).
- Temperature: Reflux (~80°C).
- Yield : >90% for acid chloride formation.
Step 3: Amide Coupling with Benzodioxol-5-ylmethylamine
Route 2: Alternative Tetrazole Formation
Step 1: Synthesis of 4-Cyanobenzoyl Chloride
- Method : Chlorination of 4-cyanobenzoic acid using SOCl₂.
- Conditions :
- Solvent: Toluene.
- Temperature: 80–100°C.
- Yield : >85%.
Step 2: Tetrazole Cyclization
- Reagents : 4-Cyanobenzoyl chloride + NaN₃ + NH₄Cl (catalyst).
- Conditions :
- Solvent: Ethanol/water mixture.
- Temperature: 50–60°C.
- Yield : 70–85% for tetrazole formation.
Step 3: Amide Bond Formation
- Reagents : 4-(2H-Tetrazol-5-yl)benzoic acid + benzodioxol-5-ylmethylamine.
- Conditions :
- Coupling agent: EDC/HOBt or DCC.
- Solvent: DMF or dichloroethane (DCE).
- Temperature: Room temperature.
- Yield : 60–75%.
Critical Reaction Parameters
Optimization Considerations
Tetrazole Stability
Catalyst Selection
- Tetrazole Formation : Use PPh₃ or ammonium chloride to catalyze the Staudinger-like cyclization.
- Amide Coupling : Avoid strong bases (e.g., NaOH) to prevent hydrolysis of the tetrazole ring.
Analytical Characterization
Spectroscopic Data (Hypothetical)
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.1–7.8 (m, aromatic H), δ 5.8 (s, dioxole CH₂), δ 4.2 (s, tetrazole NH) |
| ¹³C NMR | δ ~160 (amide C=O), δ ~150 (dioxole C-O), δ ~145 (tetrazole C=N) |
| IR | ν ~1680 cm⁻¹ (amide C=O), ν ~1450 cm⁻¹ (tetrazole C-N) |
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by targeting microtubules and inhibiting tubulin polymerization . These interactions disrupt the normal function of microtubules, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with the target molecule but differ in heterocyclic cores, substituents, or biological targets:
Physicochemical Properties
- Tetrazole vs. Thiadiazole : Tetrazoles exhibit higher acidity (pKa ~4.9) than thiadiazoles (pKa ~6–8), enhancing water solubility and bioavailability .
- Benzodioxole vs. Chromenyl Linkers : The benzodioxole group improves metabolic stability compared to chromenyl ethers, which may undergo oxidative cleavage .
Challenges and Limitations
Biological Activity
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₅O₂ |
| Molecular Weight | 219.200 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 446.8 ± 55.0 °C |
| Flash Point | 224.0 ± 31.5 °C |
| LogP | 0.55 |
This compound features a benzodioxole moiety and a tetrazole ring, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds containing the tetrazole moiety. For instance, tetrazole derivatives have been shown to inhibit the activity of thioredoxin reductase (TrxR), an enzyme implicated in cancer progression. In vitro assays demonstrated that certain tetrazole derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting that this compound could also possess similar properties .
Antimicrobial Activity
The antimicrobial efficacy of benzodioxole derivatives has been documented in several studies. For example, compounds with benzodioxole structures have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzodioxole or tetrazole rings can significantly influence potency and selectivity. For instance:
- Substituent Variations : Modifying the substituents on the benzene ring can enhance binding affinity to target enzymes or receptors.
- Ring Modifications : Alterations in the tetrazole ring structure may improve solubility and bioavailability.
Case Study 1: Antitumor Activity Evaluation
In a study evaluating a series of tetrazole derivatives, compounds structurally similar to this compound were tested against multiple cancer cell lines including Mia PaCa-2 and PANC-1. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, demonstrating significant antitumor activity .
Case Study 2: Antimicrobial Testing
Another study investigated the antimicrobial effects of various benzodioxole derivatives against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Compounds similar to this compound showed promising results with zones of inhibition comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
